molecular formula C26H31N3O2 B2896555 1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-56-2

1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2896555
CAS RN: 878693-56-2
M. Wt: 417.553
InChI Key: VGQPXZYUACZGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an allyl group, a benzo[d]imidazole group, a pyrrolidin-2-one group, and an ethylphenoxy group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d]imidazole and pyrrolidin-2-one groups are heterocyclic rings, which can have interesting electronic and steric properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, stereochemistry, and the nature of its functional groups .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of 1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may be optimized to enhance its antiviral capabilities.

Anti-inflammatory Activity

The indole nucleus is known to contribute to anti-inflammatory effects. By modulating the structure of indole-based compounds, researchers can develop new derivatives with potential anti-inflammatory applications, which could be beneficial in treating conditions like arthritis and asthma .

Anticancer Activity

Indole derivatives are also explored for their anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells. The compound could be studied for its efficacy against specific types of cancer cells .

Antioxidant Activity

Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating this stress. Indole derivatives can act as free radical scavengers, and the compound 1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one might be a candidate for antioxidant therapy .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. The subject compound could be tested against a range of bacterial and fungal pathogens to assess its therapeutic potential .

Antidiabetic Activity

Indole derivatives have been investigated for their antidiabetic effects, potentially through the modulation of insulin signaling pathways. Further research could determine if 1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has applications in managing diabetes .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to explore how changes to its structure affect these properties .

properties

IUPAC Name

4-[1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-3-15-28-19-21(18-25(28)30)26-27-23-9-5-6-10-24(23)29(26)16-7-8-17-31-22-13-11-20(4-2)12-14-22/h3,5-6,9-14,21H,1,4,7-8,15-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQPXZYUACZGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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